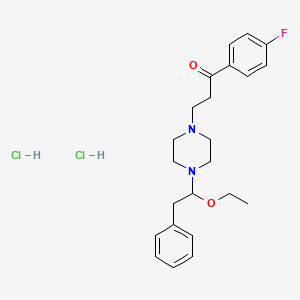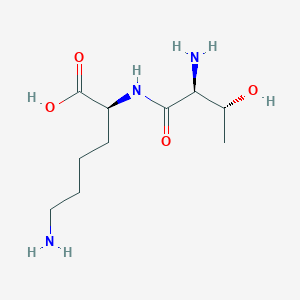
L-Lysine, L-threonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-threonyl- is a dipeptide composed of the amino acids L-lysine and L-threonine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-lysine is an essential amino acid required for human and animal nutrition, while L-threonine is another essential amino acid important for protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine, L-threonyl- can be synthesized through peptide bond formation between L-lysine and L-threonine. This process typically involves the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of the other amino acid. Common methods for peptide synthesis include:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Industrial Production Methods
Industrial production of L-Lysine, L-threonyl- often relies on microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-lysine and L-threonine, which are then extracted and purified. The dipeptide can be synthesized by enzymatic methods or chemical coupling of the purified amino acids.
化学反応の分析
Types of Reactions
L-Lysine, L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a keto group.
Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.
Substitution: The amino groups of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling reagents: DCC, HATU
Major Products Formed
Oxidation products: Keto derivatives of L-threonine
Reduction products: Regenerated hydroxyl groups
Substitution products: Various substituted derivatives of L-lysine
科学的研究の応用
L-Lysine, L-threonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics.
作用機序
The mechanism of action of L-Lysine, L-threonyl- involves its interaction with various molecular targets and pathways. L-lysine is known to play a role in collagen synthesis and calcium absorption, while L-threonine is important for protein synthesis and immune function. The dipeptide may exert its effects by modulating these pathways and enhancing the bioavailability of the individual amino acids.
類似化合物との比較
L-Lysine, L-threonyl- can be compared with other dipeptides and amino acid derivatives:
L-Lysine, L-alanyl-: Another dipeptide with different properties and applications.
L-Lysine, L-seryl-: Similar in structure but with a serine residue instead of threonine.
L-Lysine, L-cysteinyl-: Contains a cysteine residue, which introduces sulfur chemistry.
Uniqueness
L-Lysine, L-threonyl- is unique due to the presence of both lysine and threonine, which confer distinct chemical and biological properties. The combination of these two essential amino acids allows for diverse applications and potential therapeutic benefits.
特性
CAS番号 |
23161-31-1 |
|---|---|
分子式 |
C10H21N3O4 |
分子量 |
247.29 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
InChIキー |
YKRQRPFODDJQTC-CSMHCCOUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

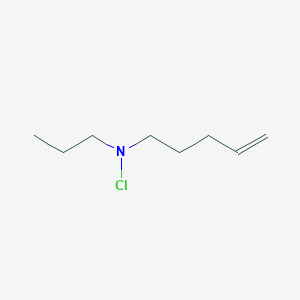
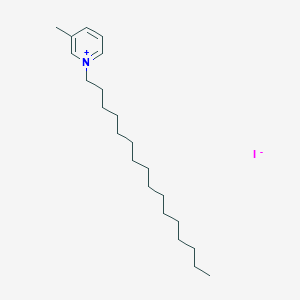
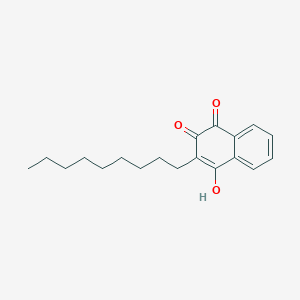
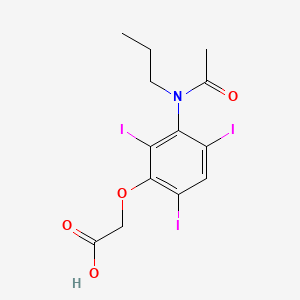


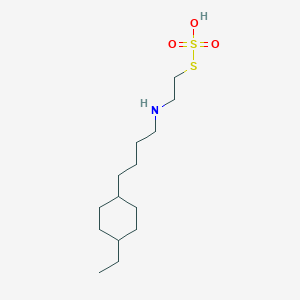
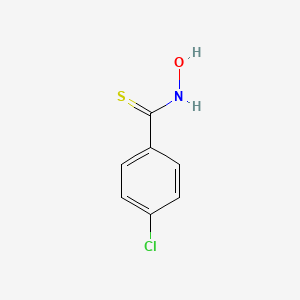
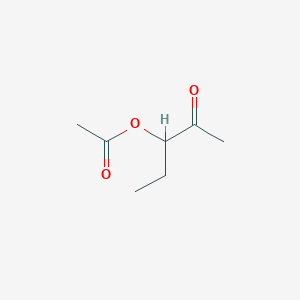
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
